molecular formula C23H17N3O6 B7730397 ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE

Cat. No.: B7730397
M. Wt: 431.4 g/mol
InChI Key: VODCVSGIRFKTQK-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The nitro group plays a crucial role in this mechanism by generating reactive oxygen species that damage bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENOATE
  • ETHYL 2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE

Uniqueness

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is unique due to the presence of the nitrophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy in antimicrobial applications .

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)19-5-3-4-6-20(19)25-22(27)16(14-24)13-18-11-12-21(32-18)15-7-9-17(10-8-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCVSGIRFKTQK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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